molecular formula C11H15BrN2OS B6963633 Azocan-1-yl-(2-bromo-1,3-thiazol-5-yl)methanone

Azocan-1-yl-(2-bromo-1,3-thiazol-5-yl)methanone

Cat. No.: B6963633
M. Wt: 303.22 g/mol
InChI Key: BPJSWDGBYTYLDY-UHFFFAOYSA-N
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Description

Azocan-1-yl-(2-bromo-1,3-thiazol-5-yl)methanone is a synthetic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azocan-1-yl-(2-bromo-1,3-thiazol-5-yl)methanone typically involves the reaction of 2-bromo-1,3-thiazole with azocane-1-ylmethanone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Azocan-1-yl-(2-bromo-1,3-thiazol-5-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azocan-1-yl-(2-bromo-1,3-thiazol-5-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azocan-1-yl-(2-bromo-1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azocan-1-yl-(2-bromo-1,3-thiazol-5-yl)methanone is unique due to the combination of the azocane ring and the brominated thiazole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

azocan-1-yl-(2-bromo-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2OS/c12-11-13-8-9(16-11)10(15)14-6-4-2-1-3-5-7-14/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJSWDGBYTYLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CN=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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